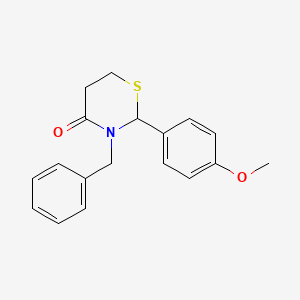
3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one typically involves the reaction of benzylamine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization to form the thiazinanone ring. Common catalysts used in this synthesis include acids or bases, and the reaction is often carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazinanone ring to its corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticonvulsant and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system. Additionally, its anti-inflammatory effects may involve inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-2-(4-chlorophenyl)-1,3-thiazinan-4-one: Similar structure but with a chlorine substituent instead of a methoxy group.
3-Benzyl-2-(4-methylphenyl)-1,3-thiazinan-4-one: Similar structure but with a methyl substituent instead of a methoxy group.
Uniqueness
3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substituent can enhance the compound’s solubility and potentially its biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
823192-02-5 |
|---|---|
Molekularformel |
C18H19NO2S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one |
InChI |
InChI=1S/C18H19NO2S/c1-21-16-9-7-15(8-10-16)18-19(17(20)11-12-22-18)13-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3 |
InChI-Schlüssel |
DCGTYFFOFAUYQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CCS2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)
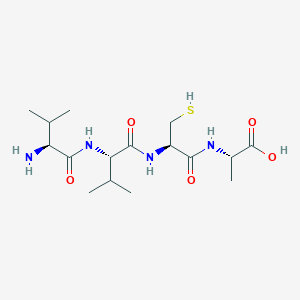

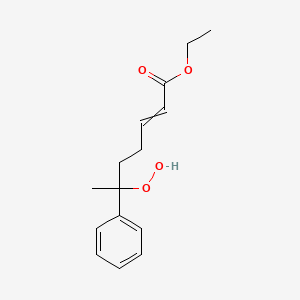

![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228271.png)
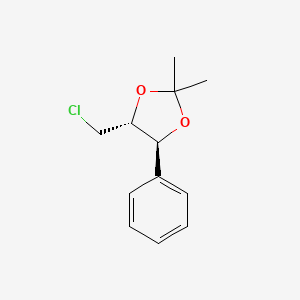
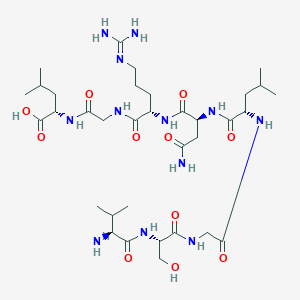
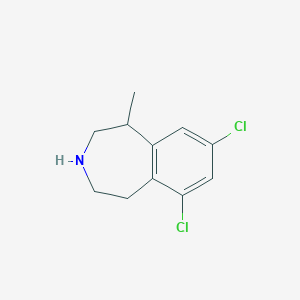
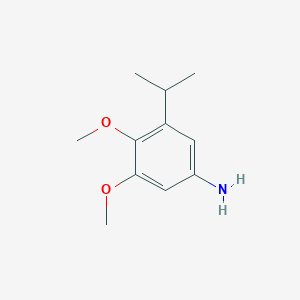
![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)
